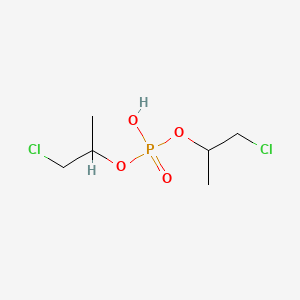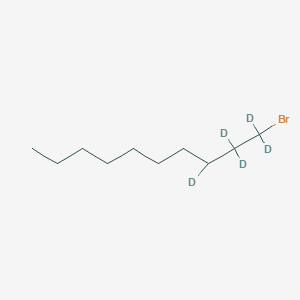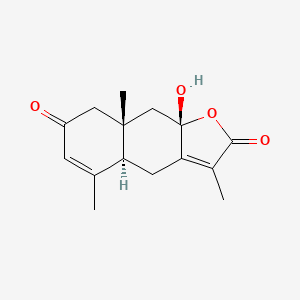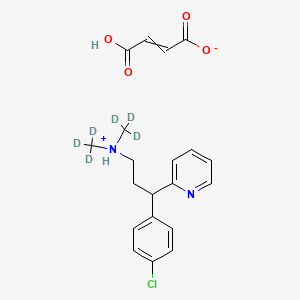
(2S,2'R,cis)-7-Hydroxy-saxagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’R,cis)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the presence of a hydroxyl group at the seventh position, which may influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,cis)-7-Hydroxy-saxagliptin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the bicyclic ring system through a series of cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group at the seventh position is introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Purification and isolation: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,cis)-7-Hydroxy-saxagliptin is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Automated purification systems: These systems are employed to streamline the purification process, ensuring consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides, used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of (2S,2’R,cis)-7-Hydroxy-saxagliptin, each with potentially different pharmacological properties.
Applications De Recherche Scientifique
(2S,2’R,cis)-7-Hydroxy-saxagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in the treatment of type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (2S,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, the compound increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved glycemic control.
Comparaison Avec Des Composés Similaires
Similar Compounds
Saxagliptin: The parent compound, lacking the hydroxyl group at the seventh position.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique xanthine-based structure.
Uniqueness
(2S,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxyl group at the seventh position, which may influence its binding affinity and selectivity for dipeptidyl peptidase-4, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to other inhibitors.
Propriétés
Numéro CAS |
1795791-40-0 |
|---|---|
Formule moléculaire |
C₁₈H₂₅N₃O₃ |
Poids moléculaire |
331.41 |
Synonymes |
(1S,3S,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)






